1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride
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Overview
Description
This compound, also known as rac-1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethan-1-one hydrochloride, has a CAS Number of 2418596-14-0 . It has a molecular weight of 339.8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FN3O2.ClH/c17-10-3-4-15-11(5-10)14(19-22-15)6-16(21)20-7-12(9-1-2-9)13(18)8-20;/h3-5,9,12-13H,1-2,6-8,18H2;1H/t12-,13+;/m0./s1 .Scientific Research Applications
Synthesis and Antibacterial Activity
One of the primary applications of compounds with structures similar to the queried chemical is in the synthesis and evaluation of their antibacterial activity. For instance, pyridonecarboxylic acids and their analogs have been synthesized to study their antibacterial efficacy. These compounds, with variations in the amino- and hydroxy-substituted cyclic amino groups, have shown promise in vitro and in vivo against bacterial strains, demonstrating the potential of such chemicals in developing new antibacterial agents (Egawa et al., 1984).
Antifungal and Antimicrobial Applications
Further, research into the synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides revealed their potential in antimicrobial and antifungal activities. These compounds, synthesized through condensation reactions, showed antibacterial and antifungal activity comparable or slightly better than some medicinal standards, highlighting the relevance of such structures in antimicrobial research (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Pharmacological Study
Additionally, compounds with similar structures have been synthesized and studied for their pharmacological properties. For example, research on thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole has been conducted to evaluate their antimicrobial and antitubercular activities, further indicating the versatility of these structures in medicinal chemistry and drug development (Dave et al., 2007).
Corrosion Inhibition
Research into novel triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium is another interesting application. These studies complemented with density functional theory (DFT) calculations, have demonstrated the potential of such compounds in industrial applications, particularly in preventing corrosion, which is a significant concern in various industries (Jawad et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.ClH/c17-10-3-4-15-11(5-10)14(19-22-15)6-16(21)20-7-12(9-1-2-9)13(18)8-20;/h3-5,9,12-13H,1-2,6-8,18H2;1H/t12-,13+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUHGUDUBETEP-JHEYCYPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CN(C[C@H]2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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